REACTION_CXSMILES
|
[O:1]=[S:2]1(=[O:27])[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][N:10]([CH2:23][CH2:24][O:25][CH3:26])S(C2C=CC=CC=2[N+]([O-])=O)(=O)=O)[CH2:4][CH2:3]1.C1(S)C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C.C(OCC)(=O)C>[O:27]=[S:2]1(=[O:1])[CH2:3][CH2:4][N:5]([CH2:8][CH2:9][NH:10][CH2:23][CH2:24][O:25][CH3:26])[CH2:6][CH2:7]1 |f:2.3.4|
|
Name
|
N-(2-(1,1-dioxido-4-thiomorpholinyl)ethyl)-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
O=S1(CCN(CC1)CCN(S(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-])CCOC)=O
|
Name
|
|
Quantity
|
0.369 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
0.616 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at rt for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove unwanted solids
|
Type
|
CONCENTRATION
|
Details
|
The crude filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
redissolved in methanol
|
Type
|
WASH
|
Details
|
Undesired materials were eluted from the cartridge with methanol
|
Type
|
WASH
|
Details
|
the desired material was released from the resin by elution with 2M ammonia in methanol
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O=S1(CCN(CC1)CCNCCOC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.222 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |